Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

Vue d'ensemble

Description

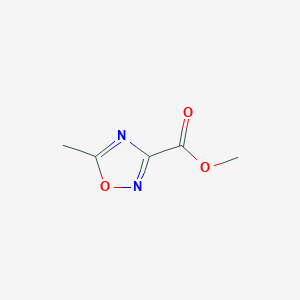

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is known for its versatility and is used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and other applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl hydrazinecarboxylate with acetic anhydride, followed by cyclization with cyanogen bromide. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or toluene .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is primarily recognized for its potential as an anti-infective agent. Research indicates that compounds in the oxadiazole class exhibit antibacterial, antiviral, and antifungal activities. For instance, a study demonstrated that derivatives of this compound showed promising results against various bacterial strains, suggesting its utility in developing new antibiotics.

Neurodegenerative Disease Treatment

Recent investigations have explored the compound's application in treating neurodegenerative diseases such as Alzheimer's disease. Its derivatives have been identified as inhibitors of O-GlcNAcase (OGA), which plays a crucial role in tau-mediated neurodegeneration. This suggests that this compound could be developed into therapeutic agents for conditions like Alzheimer's and progressive supranuclear palsy .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a valuable building block. It can be utilized to synthesize more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For example:

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | This compound + KMnO₄ | Oxadiazole N-oxides |

| Reduction | This compound + LiAlH₄ | Amine derivatives |

| Substitution | This compound + RX (alkyl halide) | Substituted oxadiazoles |

These reactions highlight the compound's versatility in creating derivatives with varied functionalities .

Material Science

Synthesis of Specialty Chemicals

The unique chemical properties of this compound make it suitable for use in material science. It can be incorporated into polymers and other materials to impart specific characteristics such as thermal stability or enhanced mechanical properties. Research has shown that integrating oxadiazole moieties into polymer matrices can improve their thermal and mechanical performance.

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations, supporting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, researchers synthesized several derivatives of this compound and tested their effects on tau phosphorylation in neuronal cell lines. The findings suggested that certain derivatives could reduce tau hyperphosphorylation and aggregation, indicating their potential for treating tauopathies.

Mécanisme D'action

The mechanism of action of methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives such as:

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring.

1,2,5-Oxadiazole: Another regioisomer with different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocyclic compounds that have been extensively studied due to their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The structural variations in oxadiazoles significantly influence their pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

In one study, derivatives of 5-methyl-1,2,4-oxadiazole were synthesized and tested for antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 µg/mL |

| Escherichia coli | 25 | 40 µg/mL |

| Klebsiella pneumoniae | 22 | 60 µg/mL |

| Bacillus cereus | 18 | 70 µg/mL |

The compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics like gentamicin .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10.38 | Induction of apoptosis |

| HeLa (cervical cancer) | 12.41 | Cell cycle arrest |

| A549 (lung cancer) | 15.67 | Inhibition of proliferation |

The results indicated that certain derivatives of this compound exhibited potent cytotoxicity against these cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Some studies suggest that oxadiazoles can inhibit enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are involved in tumor progression and inflammation.

- Apoptosis Induction : Flow cytometry analyses have shown that certain derivatives increase the expression of pro-apoptotic factors like p53 and caspase-3 in cancer cells.

- Antimicrobial Mechanisms : The antibacterial activity may be linked to the disruption of bacterial cell membranes or interference with metabolic pathways.

Propriétés

IUPAC Name |

methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)5(8)9-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVKCTLIAIEYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578243 | |

| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19703-94-7 | |

| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.